2-(Difluoromethyl)-3,5-difluoroaniline
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Overview
Description
2-(Difluoromethyl)-3,5-difluoroaniline is an organic compound characterized by the presence of difluoromethyl and difluoroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-difluoroaniline typically involves the introduction of difluoromethyl groups into aniline derivatives. One common method is the reaction of aniline precursors with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance reaction efficiency and yield. The use of environmentally benign reagents and conditions is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, amines, and substituted aniline compounds .
Scientific Research Applications
2-(Difluoromethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3,5-difluoroaniline
- 2-(Difluoromethyl)-4,6-difluoroaniline
- 2-(Difluoromethyl)-3,5-dichloroaniline
Uniqueness: 2-(Difluoromethyl)-3,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5F4N |
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Molecular Weight |
179.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2 |
InChI Key |
BRHYKKQDNZMPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)F)F)F |
Origin of Product |
United States |
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